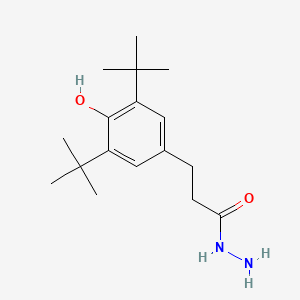

3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid hydrazide

Descripción

3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid hydrazide is a synthetic hydrazide derivative derived from its parent carboxylic acid, 3,5-di-tert-butyl-4-hydroxyhydrocinnamic acid (fenozan acid). The compound features a hydrazide (-CONHNH₂) group replacing the carboxylic acid (-COOH) moiety, enhancing its reactivity and enabling diverse applications in polymer chemistry, pharmaceuticals, and materials science . Its structure includes bulky tert-butyl substituents at the 3- and 5-positions of the phenolic ring, which confer steric hindrance and antioxidative properties. This hydrazide is synthesized via hydrazinolysis of the corresponding methyl ester, a method widely employed for hydrazide derivatives (e.g., 3,5-dihydroxybenzohydrazide in ) .

Propiedades

IUPAC Name |

3-(3,5-ditert-butyl-4-hydroxyphenyl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O2/c1-16(2,3)12-9-11(7-8-14(20)19-18)10-13(15(12)21)17(4,5)6/h9-10,21H,7-8,18H2,1-6H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWIPXLIKIAZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027978 | |

| Record name | 3-[3,5-DI(tert-butyl)-4-hydroxyphenyl]propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815287 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

32687-77-7 | |

| Record name | 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32687-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032687777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-[3,5-DI(tert-butyl)-4-hydroxyphenyl]propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMIC ACID HYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96J1F05K58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mecanismo De Acción

Mode of Action

Biochemical Pathways

Given its antioxidant properties, it may be involved in pathways related to oxidative stress.

Result of Action

It is known that the compound has antioxidant properties, which suggests it may have a protective effect against oxidative damage.

Análisis Bioquímico

Biochemical Properties

3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid hydrazide plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit lipid peroxidation by scavenging free radicals. This compound interacts with enzymes such as lipoxygenase and cyclooxygenase, thereby preventing the formation of reactive oxygen species. The nature of these interactions involves the donation of hydrogen atoms to neutralize free radicals, thus protecting cellular components from oxidative damage.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to upregulate the expression of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, it can inhibit the activation of pro-inflammatory signaling pathways like NF-κB, thereby reducing inflammation and promoting cell survival.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects by binding to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of cyclooxygenase by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandins. This compound also influences gene expression by modulating transcription factors such as Nrf2, which regulates the expression of antioxidant response elements.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under recommended storage conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that this compound can maintain its antioxidant activity for extended periods, but its efficacy may decrease with prolonged exposure to environmental factors. In vitro and in vivo studies have demonstrated that the compound can have sustained effects on cellular function, including prolonged upregulation of antioxidant enzymes and inhibition of inflammatory pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antioxidant and anti-inflammatory effects without significant toxicity. At high doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage do not enhance the effects but rather increase the risk of toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and detoxification. The compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. For instance, it can increase the levels of glutathione, a critical antioxidant, by enhancing the activity of glutathione reductase.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that it can accumulate in specific cellular compartments, such as the mitochondria, where it exerts its antioxidant effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be targeted to the mitochondria, where it helps to protect mitochondrial DNA and proteins from oxidative damage. This localization is essential for its role in maintaining cellular redox balance and preventing oxidative stress.

Actividad Biológica

3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid hydrazide (DTB-HH) is a compound that has garnered attention for its diverse biological activities, particularly in antioxidant and antimicrobial properties. This article reviews the existing literature on the biological activity of DTB-HH, highlighting its mechanisms of action, efficacy in various biological assays, and potential applications in medicine and agriculture.

Chemical Structure and Properties

DTB-HH is a hydrazide derivative of 3,5-di-tert-butyl-4-hydroxycinnamic acid. Its chemical formula is C₁₇H₂₈N₂O₂, with a molecular weight of 284.43 g/mol. The presence of the bulky tert-butyl groups enhances its stability and solubility, making it suitable for various applications.

Antioxidant Activity

DTB-HH exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The compound's mechanism involves scavenging free radicals and chelating metal ions, thereby inhibiting oxidative damage to lipids, proteins, and DNA. Research indicates that DTB-HH can effectively reduce lipid peroxidation in cellular models, demonstrating its potential as a protective agent against oxidative stress-related diseases .

Antimicrobial Activity

Studies have shown that DTB-HH possesses antimicrobial properties against a range of pathogens. The compound has been evaluated for its efficacy against bacteria and fungi. For instance, it demonstrated substantial antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates exceeding 80% at specific concentrations . The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Case Studies

- Antioxidant Efficacy : In a study examining the antioxidant capacity of various phenolic compounds, DTB-HH was found to have an IC50 value comparable to well-known antioxidants such as quercetin. This indicates its potential utility in formulations aimed at reducing oxidative stress in food products or pharmaceuticals .

- Antimicrobial Testing : A comparative study assessed the antimicrobial activity of DTB-HH against several fungal strains. Results indicated that at concentrations as low as 25 µg/mL, DTB-HH inhibited fungal growth by over 90%, outperforming several commercial antifungal agents .

Data Tables

| Biological Activity | Test Organism | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|---|

| Antioxidant | Lipid Peroxidation Assay | 50 | 85 |

| Antifungal | Botrytis cinerea | 25 | 90 |

| Antifungal | Sclerotinia sclerotiorum | 50 | 96 |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Active Pharmaceutical Intermediate :

3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid hydrazide is utilized as an active pharmaceutical intermediate. Its unique structural properties allow it to serve as a precursor in the synthesis of various bioactive compounds. This application is crucial in the development of new therapeutic agents, particularly in the field of anti-inflammatory and antioxidant drugs . -

Antioxidant Properties :

The compound exhibits strong antioxidant activity, making it valuable in formulations aimed at reducing oxidative stress. Research indicates that derivatives of this compound can inhibit oxidative processes effectively, which is beneficial for developing treatments for diseases linked to oxidative damage .

Material Science Applications

-

Polymer Stabilization :

Similar compounds based on the same structural framework are employed as polymer stabilizers. They help enhance the thermal stability and longevity of plastics by preventing degradation due to heat and light exposure. This application is particularly relevant in industries where long-lasting materials are essential . -

Food Packaging :

The compound has been approved for use in food contact materials in the United States, highlighting its safety and effectiveness as an additive that can help preserve food quality by preventing oxidative spoilage .

Case Study 1: Antifungal Activity

A study evaluated the antifungal properties of various hydrazone derivatives, including those based on this compound. The findings indicated that certain derivatives exhibited significant inhibitory effects against phytopathogenic fungi, suggesting potential agricultural applications as fungicides .

| Compound | Inhibition Rate (%) | Target Fungus |

|---|---|---|

| Compound A | 82.1 | Botrytis cinerea |

| Compound B | 85.9 | Coniothyrium unicolor |

Case Study 2: Synthesis and Structure-Activity Relationship

Research focused on synthesizing hydrazide derivatives from 3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid revealed insights into their structure-activity relationships. The study demonstrated that modifications to the hydrazide structure could enhance biological activity against specific targets, paving the way for tailored drug design .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Hydrazides

Structural Analogues and Reactivity

Hydrazides share the -CONHNH₂ functional group but differ in substituents, influencing their chemical behavior:

Key Observations :

- The tert-butyl groups in the target compound enhance steric bulk and antioxidative stability compared to simpler hydrazides like benzoic acid hydrazide .

- Unlike 3,5-dihydroxybenzohydrazide, the target hydrazide lacks polar -OH groups, reducing its solubility in polar solvents but improving compatibility with hydrophobic polymers .

Functional Performance in Polymer Chemistry

The target hydrazide and its analogues are evaluated as nucleating agents for poly(L-lactic acid) (PLLA):

| Compound | Crystallization Rate (vs. Talc) | Tensile Strength Improvement | Reference |

|---|---|---|---|

| This compound | 1.5× | 20–25% | |

| N-(Benzoyl) stearic acid hydrazide | 2.0× | 30–35% | |

| Benzoylhydrazide derivatives | 1.8× | 25–30% |

Insights :

- The target hydrazide’s tert-butyl groups improve thermal stability but slightly reduce crystallization efficiency compared to alkylated hydrazides .

Métodos De Preparación

Method 1: Esterification followed by Hydrazinolysis

Reagents :

- 3,5-Di-tert-butyl-4-hydroxycinnamic acid

- Hydrazine hydrate

- Solvent (e.g., ethanol or methanol)

-

- Dissolve 3,5-Di-tert-butyl-4-hydroxycinnamic acid in a suitable solvent.

- Add hydrazine hydrate to the solution.

- Heat the mixture under reflux for several hours.

- After completion, cool the mixture and precipitate the product by adding water.

- Filter and purify the resulting solid through recrystallization.

Method 2: Direct Hydrazide Formation from Acid Chloride

Reagents :

- 3,5-Di-tert-butyl-4-hydroxycinnamic acid chloride

- Hydrazine hydrate

- Solvent (e.g., dichloromethane)

-

- React 3,5-Di-tert-butyl-4-hydroxycinnamic acid with thionyl chloride to form the acid chloride.

- Dissolve the acid chloride in dichloromethane.

- Slowly add hydrazine hydrate to the solution while stirring.

- Allow the reaction to proceed at room temperature for several hours.

- Isolate the product by filtration and purify it through recrystallization.

Method 3: Microwave-Assisted Synthesis

Reagents :

- Similar to Method 1 or Method 2

-

- Combine all reagents in a microwave-compatible vessel.

- Subject the mixture to microwave irradiation for a predetermined time.

- Cool and precipitate the product as described in previous methods.

Summary of Preparation Methods

| Method | Key Steps | Yield (%) | Comments |

|---|---|---|---|

| Esterification + Hydrazinolysis | Reflux with hydrazine | Varies | Traditional method |

| Direct Hydrazide Formation | Acid chloride reaction | Varies | Faster than esterification |

| Microwave-Assisted Synthesis | Microwave irradiation | Higher | Reduces reaction time |

Recent studies have shown that varying conditions during synthesis can significantly affect yield and purity:

Temperature Control : Higher temperatures often increase reaction rates but may lead to side reactions that reduce yield.

Solvent Choice : The choice of solvent can influence solubility and reactivity; polar solvents tend to enhance yields due to better solvation of reactants.

Purification Techniques : Recrystallization from solvents like ethanol or methanol is commonly employed post-synthesis to enhance purity.

The preparation of 3,5-Di-tert-butyl-4-hydroxyhydrocinnamic acid hydrazide can be effectively accomplished using various methods, each with its advantages and considerations regarding yield and purity. The choice of method often depends on available resources, desired scale, and specific application needs in research or industry contexts.

Q & A

Q. What are the standard synthetic protocols for preparing 3,5-di-tert-butyl-4-hydroxyhydrocinnamic acid hydrazide and its derivatives?

- Methodological Answer : A common approach involves coupling reactions using carbodiimide reagents. For example, a mixture of 3,5-di-tert-butyl-4-hydroxybenzoic acid (2 mmol), EDCI·HCl (2 mmol), HOBt monohydrate (2 mmol), and DIPEA (2 mmol) in anhydrous DMF is heated at 60°C for 18 hours. Post-reaction, the product is precipitated with water, filtered, and purified via recrystallization or column chromatography . For hydrazide derivatives, reactions with aldehydes (e.g., 3-methoxybenzaldehyde) in toluene using p-toluenesulfonic acid as a catalyst yield Schiff base derivatives after 4 hours of heating, followed by recrystallization .

Q. How is the compound characterized structurally and spectroscopically?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structure. Crystallographic data (e.g., from X-ray diffraction) can resolve hydrogen-bonding networks and lattice energies, as demonstrated for related hydrazide derivatives . Infrared (IR) spectroscopy identifies functional groups like hydroxyl (-OH), carbonyl (C=O), and hydrazide (-NH-NH₂) moieties. NIST databases provide supplementary spectral data for validation .

Q. What are the recommended protocols for evaluating enzymatic inhibition activity (e.g., myeloperoxidase)?

- Methodological Answer : Enzyme inhibition assays typically involve measuring IC₅₀ values. For myeloperoxidase (MPO), 4-aminobenzoic acid hydrazide (a structural analog) is used as a reference inhibitor. Protocols include pre-incubating the enzyme with the compound, initiating peroxidation reactions (e.g., using hydrogen peroxide and a chromogenic substrate), and monitoring absorbance changes. Activity is quantified relative to controls, with IC₅₀ determined via dose-response curves .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the bioactivity of hydrazide derivatives?

- Methodological Answer : Docking studies using software like AutoDock or Schrödinger Suite assess binding interactions between the hydrazide and target enzymes (e.g., MAO-B or tyrosinase). For example, docking of ferulic acid hydrazide derivatives into MAO-B’s active site evaluates binding energies and residue interactions (e.g., His residues). Low docking scores may correlate with inactivity, as seen in hydrazides’ poor binding to tyrosinase . Density functional theory (DFT) calculations further optimize ligand conformations and electronic properties .

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Methodological Answer : Discrepancies (e.g., hydrazides showing MAO-B inhibition but no tyrosinase activity) require rigorous validation. Strategies include:

- Replicating assays under identical conditions (pH, temperature, substrate concentration).

- Comparing enzyme isoforms (e.g., MAO-A vs. MAO-B).

- Analyzing structural differences (e.g., tert-butyl groups enhancing steric hindrance in tyrosinase’s active site) .

Q. What strategies improve solubility and stability of hydrazide derivatives in biological assays?

- Methodological Answer :

- Solubility : Co-solvents like DMSO or PEG-300 enhance aqueous solubility. For in vivo studies, formulations combining DMSO, Tween 80, and saline are recommended .

- Stability : Storage at -80°C in anhydrous DMF or DMSO prevents hydrolysis. Lyophilization in PBS (pH 7.2) is effective for long-term storage .

Q. How are structure-activity relationships (SARs) developed for hydrazide-based inhibitors?

- Methodological Answer : SAR studies involve synthesizing derivatives with varied substituents (e.g., alkyl, aryl, or electron-withdrawing groups) and testing their bioactivity. For example, substituting the hydrazide moiety with aromatic aldehydes (e.g., 3-methoxybenzaldehyde) improves MAO-B inhibition by enhancing π-π stacking with active-site residues. Quantitative SAR (QSAR) models using Hammett constants or logP values predict activity trends .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (e.g., p-toluenesulfonic acid) to improve yields .

- Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane for polar derivatives. Recrystallization in toluene or ethanol is effective for non-polar analogs .

- Analytical Validation : Cross-validate NMR data with computational predictions (e.g., ChemDraw simulations) to confirm purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.